REACTION_CXSMILES
|
[I:1]I.C([Sn](CCCC)(CCCC)[C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][C:13]([C:18]1[CH:23]=[CH:22][C:21]([NH:24][CH3:25])=[CH:20][CH:19]=1)=[CH:12][C:11]2=[O:26])CCC.S(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[I:1][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[O:14][C:13]([C:18]1[CH:23]=[CH:22][C:21]([NH:24][CH3:25])=[CH:20][CH:19]=1)=[CH:12][C:11]2=[O:26] |f:2.3|
|
Name
|
compound 8
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)NC)=O)(CCCC)CCCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was reacted at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
so as to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
it was then dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled away under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(C=C(OC2=CC1)C1=CC=C(C=C1)NC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |